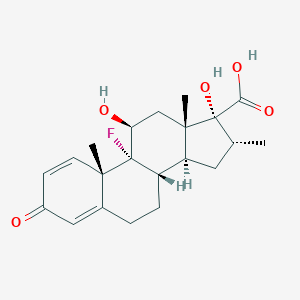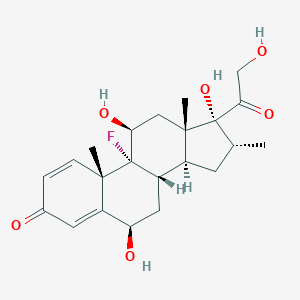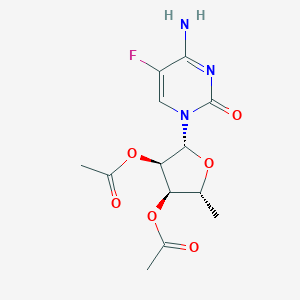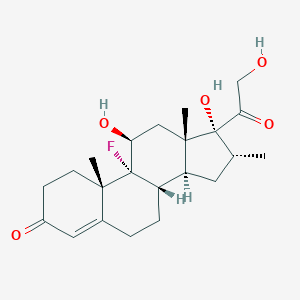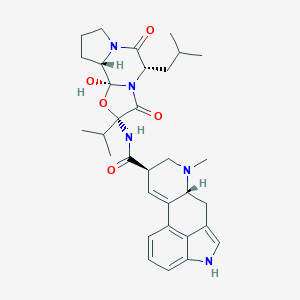
3-Methoxy-L-tyrosine
Overview
Description
3-O-Methyldopa, also known as 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a significant metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA). This compound is formed through the methylation of L-DOPA by the enzyme catechol-O-methyltransferase. It plays a crucial role in the treatment of Parkinson’s disease as it is often elevated in the plasma and cerebrospinal fluid of patients undergoing L-DOPA therapy .
Scientific Research Applications
3-O-Methyldopa has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in chromatography and mass spectrometry studies.
Biology: The compound is studied for its role in neurotransmitter metabolism and its effects on cellular processes.
Medicine: 3-O-Methyldopa is crucial in understanding the pharmacokinetics of L-DOPA in Parkinson’s disease treatment. .
Industry: The compound is utilized in the quality control of pharmaceutical formulations containing L-DOPA.
Mechanism of Action
3-O-Methyldopa exerts its effects primarily through its interaction with the enzyme catechol-O-methyltransferase. This enzyme catalyzes the methylation of L-DOPA, leading to the formation of 3-O-Methyldopa. The compound competes with L-DOPA for transport across the blood-brain barrier and inhibits dopamine release, which can affect the efficacy of L-DOPA therapy in Parkinson’s disease .
Similar Compounds:
L-DOPA: The precursor to 3-O-Methyldopa, used in Parkinson’s disease treatment.
Dopamine: The active metabolite of L-DOPA, crucial for neurotransmission.
Carbidopa and Benserazide: DOPA decarboxylase inhibitors used to increase the availability of L-DOPA in the brain.
Uniqueness: 3-O-Methyldopa is unique in its longer half-life compared to L-DOPA, leading to its accumulation in patients undergoing chronic L-DOPA therapy. This accumulation can result in various side effects, including dyskinesia and motor dysfunction .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methoxy-L-tyrosine interacts with various enzymes and proteins. It is neither a substrate for nor an inhibitor of L-amino acid decarboxylase activity . The inhibition of COMT, which is involved in its formation, enhances the anti-Parkinson activity of L-DOPA .
Cellular Effects
The major extracellular metabolite of dopamine, this compound, can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It has been reported that this compound can increase the viability of dopaminergic neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is formed from L-Dopa via O-methylation, a process catalyzed by the enzyme COMT . Inhibition of COMT enhances the anti-Parkinson activity of L-DOPA .
Metabolic Pathways
This compound is involved in the metabolic pathway of L-Dopa, where it is formed via O-methylation by the enzyme COMT
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-O-Methyldopa is synthesized through the methylation of L-DOPA. The enzyme catechol-O-methyltransferase catalyzes this reaction, with S-adenosyl methionine acting as a cofactor .
Industrial Production Methods: In industrial settings, the production of 3-O-Methyldopa involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure purity and consistency. The process typically includes protein precipitation using perchloric acid and separation using methanol or acetonitrile:water mixtures on C18 columns .
Chemical Reactions Analysis
Types of Reactions: 3-O-Methyldopa undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction may yield amines .
properties
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDUUKDQEHURQC-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315157 | |
| Record name | 3-Methoxy-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
300-48-1 | |
| Record name | 3-Methoxy-L-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=300-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-O-Methyldopa | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300481 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxy-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401315157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-O-METHYLDOPA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3O7J20DWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



